molecular formula C18H14ClN3O2 B5521907 N-(2-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide

N-(2-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide

Cat. No. B5521907
M. Wt: 339.8 g/mol
InChI Key: ZMRDLWURGIQCBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide often involves multi-step chemical processes. For example, derivatives of benzamide, such as 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, have been synthesized and characterized using X-ray diffraction and various spectral methods, indicating a complex synthesis pathway that could be similar to that of our target compound (Demir et al., 2016).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated through techniques such as X-ray crystallography. For instance, studies on N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide show the importance of intramolecular hydrogen bonds in stabilizing the structure (Siddiqui et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives often include modifications at various positions to change the compound's properties. For example, the synthesis and reactions of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines explore dehydrosulfurization methods, indicating a pathway that could be applicable to synthesizing related compounds (Lominoga et al., 2022).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility and crystalline structure, are crucial for their application. For instance, the stability and molecular mobility of amorphous drugs like 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one in silica mesopores were studied, providing insights into the behavior of similar compounds in different environments (Miura et al., 2011).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity and stability, of benzamide derivatives is essential for their practical use. Research on the synthesis and anticoccidial activity of 3-(substituted benzylidenehydrazino)-6-(4-chlorophenyl)-1,2,4-triazines sheds light on the potential bioactivity of similar compounds (Shibamoto & Nishimura, 1986).

Scientific Research Applications

Molecular Docking and Antipathogenic Activity

Recent studies have highlighted the significance of N-substituted benzamide derivatives in various scientific research fields, especially in molecular docking and antimicrobial activities. These compounds, including structures similar to N-(2-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide, have shown promising results in molecular docking studies, suggesting potential targets for antibacterial activity. For instance, a study focusing on the synthesis, molecular docking, and in vitro screening of newly synthesized derivatives highlighted their antimicrobial and antioxidant activities. Such derivatives were evaluated against planktonic and biofilm-embedded microbial cells, showing promising antibacterial and antifungal activities, with molecular docking screenings suggesting inhibition of DNA replication as a possible mechanism of action (Flefel et al., 2018).

Antioxidant and Antitumor Activities

Compounds structurally related to N-(2-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide have also been explored for their potential antioxidant and antitumor properties. Research into the synthesis and evaluation of nitrogen heterocycles has demonstrated the antioxidant and antitumor activities of these compounds, offering a basis for the development of new therapeutic agents. Notably, derivatives have been synthesized and characterized, with their biological activity studies revealing significant results against tumor cells, highlighting their potential in cancer research (El-Moneim et al., 2011).

Advanced Oxidation Processes

In the realm of environmental science, derivatives similar to N-(2-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide have been utilized in advanced oxidation processes (AOPs) for the degradation of pollutants. A study investigating the Cr(III)/Cr(VI) redox cycle for the oxidative degradation of aqueous organic pollutants revealed the effectiveness of such compounds in initiating Fenton-like oxidation. This process, involving the generation of hydroxyl radicals, has shown efficiency in the degradation of emerging contaminants in water, underscoring the environmental applications of these compounds (Bokare & Choi, 2011).

properties

IUPAC Name

N-(2-chlorophenyl)-4-(6-methylpyridazin-3-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c1-12-6-11-17(22-21-12)24-14-9-7-13(8-10-14)18(23)20-16-5-3-2-4-15(16)19/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRDLWURGIQCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.